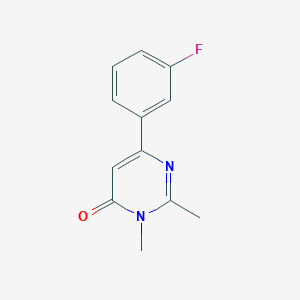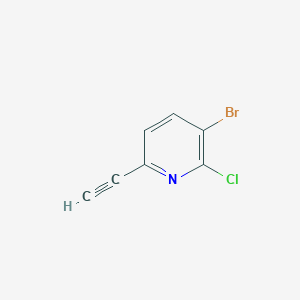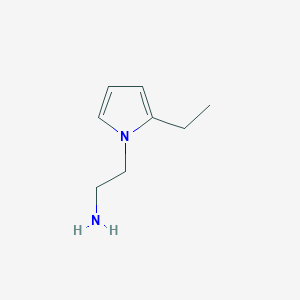
2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine is a heterocyclic organic compound that contains a pyrrole ring substituted with an ethyl group and an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine typically involves the reaction of 2-ethylpyrrole with ethylene diamine under specific conditions. One common method includes:
Starting Materials: 2-ethylpyrrole and ethylene diamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under an inert atmosphere to prevent oxidation.
Procedure: The mixture is heated to a specific temperature, often around 100-150°C, for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-pressure reactors and automated systems can further optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Pyrrol-1-yl)ethanamine: Similar structure but lacks the ethyl group on the pyrrole ring.
N-Ethyl-2-(1H-pyrrol-1-yl)ethanamine: Contains an additional ethyl group on the nitrogen atom.
2-Acetyl-1-ethylpyrrole: Contains an acetyl group instead of an ethanamine chain.
Uniqueness
2-(2-Ethyl-1H-pyrrol-1-yl)ethanamine is unique due to the presence of both an ethyl group on the pyrrole ring and an ethanamine chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H14N2 |
|---|---|
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
2-(2-ethylpyrrol-1-yl)ethanamine |
InChI |
InChI=1S/C8H14N2/c1-2-8-4-3-6-10(8)7-5-9/h3-4,6H,2,5,7,9H2,1H3 |
Clé InChI |
LCVUBQBSXOWIPE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CN1CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



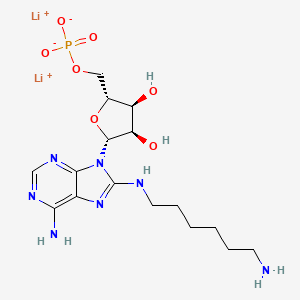
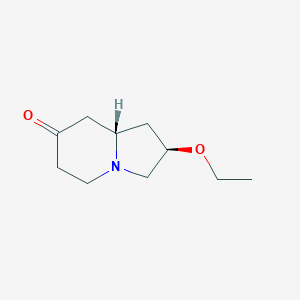

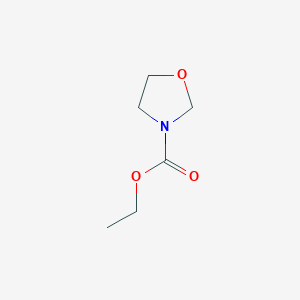
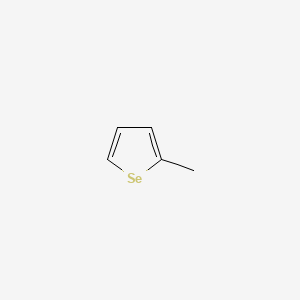
![Pyrazolo[1,5-a]pyrazine-3-carboximidamide](/img/structure/B13119300.png)
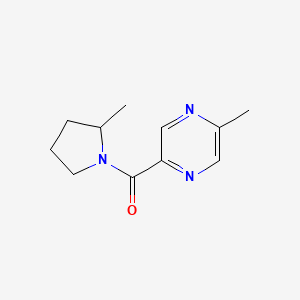
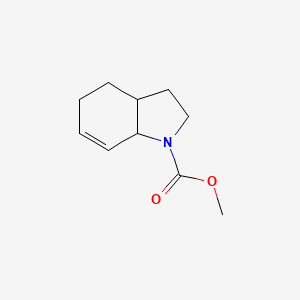
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)
